3-(2-Methylphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
3-(2-Methylphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines This compound is characterized by the presence of a triazole ring fused to a phthalazine moiety, with methylphenyl substituents at the 3 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, often carried out at room temperature . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazolophthalazine core.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(2-Methylphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent, particularly as a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2).
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and molecular interactions due to its ability to bind to specific biological targets.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with molecular targets such as VEGFR-2. By binding to the active site of this receptor, the compound inhibits its activity, leading to the suppression of angiogenesis and tumor growth . The triazole and phthalazine moieties play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Vatalanib (PTK787): An anilinophthalazine derivative known for its potent VEGFR-2 inhibition.
Sorafenib: Another VEGFR-2 inhibitor with a similar mechanism of action.
Uniqueness
3-(2-Methylphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific substitution pattern and the presence of both triazole and phthalazine rings. This structural combination enhances its binding affinity and selectivity towards VEGFR-2, making it a promising candidate for further development in medicinal chemistry .
Properties
Molecular Formula |
C23H18N4 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C23H18N4/c1-15-11-13-17(14-12-15)21-19-9-5-6-10-20(19)23-25-24-22(27(23)26-21)18-8-4-3-7-16(18)2/h3-14H,1-2H3 |
InChI Key |
OSJZVZFTACPCTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=CC=C5C |
Origin of Product |
United States |
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